2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid
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Overview
Description
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is an organic compound with the molecular formula C9H5Cl2F3O3 It is known for its unique chemical structure, which includes both dichloro and trifluoromethoxy groups attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethoxy group, which can be challenging due to its reactivity. The synthesis often begins with diethylene glycol, which undergoes several transformations to introduce the dichloro and trifluoromethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid backbone but different substituents.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Another compound with similar substituents but a different core structure
Uniqueness
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is unique due to the combination of dichloro and trifluoromethoxy groups on the phenoxyacetic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1845696-02-7 |
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Molecular Formula |
C9H5Cl2F3O4 |
Molecular Weight |
305.03 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C9H5Cl2F3O4/c10-5-1-4(18-9(12,13)14)2-6(11)8(5)17-3-7(15)16/h1-2H,3H2,(H,15,16) |
InChI Key |
IZCXWLQZRBLYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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